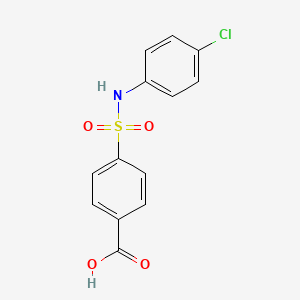

4-(4-Chloro-phenylsulfamoyl)-benzoic acid

Description

Contextual Significance of Sulfamoyl Benzoic Acid Scaffolds in Chemical Biology

The sulfamoyl benzoic acid scaffold is a privileged structure in chemical biology and drug discovery, valued for its ability to interact with a variety of biological targets. The sulfonamide group is a key pharmacophore found in numerous clinically approved drugs, including diuretics, antidiabetic agents, and antibiotics. This functional group is a bioisostere of a carboxylic acid, and its presence, combined with the benzoic acid, allows for diverse molecular interactions, such as hydrogen bonding and ionic interactions, with enzyme active sites and receptors.

The versatility of the sulfamoyl benzoic acid core has been demonstrated in several areas of research:

Enzyme Inhibition: This scaffold is a common feature in the design of enzyme inhibitors. For example, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. researchgate.net Additionally, certain benzenecarboxamides derived from sulfamoyl benzoic acids have shown potent inhibitory activity against carbonic anhydrase isozymes (CA I, II, and IV), which are targets for antiglaucoma drugs. nih.gov

Receptor Agonism/Antagonism: Researchers have designed and synthesized sulfamoyl benzoic acid (SBA) analogues as specific agonists for the Lysophosphatidic acid (LPA) receptor subtype LPA2. nih.govacs.org LPA receptors are G-protein coupled receptors (GPCRs) involved in numerous cellular processes, making them attractive drug targets. nih.gov

Metabolic Disease Therapeutics: The scaffold has been employed to create allosteric activators of human glucokinase (GK), an enzyme that plays a critical role in glucose metabolism. thesciencein.org GK activators are being explored as a therapeutic strategy for type 2 diabetes. thesciencein.org

Anticancer Research: Sulfamoyl benzamides and related structures have been investigated for their cytotoxic activity against various cancer cell lines, including breast, bone marrow, and cervical cancer cells. nih.gov The sulfonamide moiety is present in several anticancer agents, and its incorporation into novel scaffolds is a continuing area of interest. nih.gov

The chemical tractability of the sulfamoyl benzoic acid scaffold allows for systematic modifications at multiple positions—the sulfonamide nitrogen, the benzoic acid, and the appended phenyl ring—enabling chemists to fine-tune the pharmacological properties and develop compounds with high potency and selectivity for their intended biological target.

Overview of Research Trajectories for 4-(4-Chloro-phenylsulfamoyl)-benzoic Acid and its Derivatives

The primary research trajectory for this compound has been its use as a foundational molecule for the synthesis of novel derivatives with potential antimicrobial and enzyme-inhibitory activities. mdpi.comnih.gov Its specific chemical structure, featuring a chlorophenyl group, provides a combination of electronic and lipophilic properties that researchers have exploited in the design of new bioactive agents.

A significant area of investigation involves the synthesis of valine-derived compounds from this compound. mdpi.comnih.gov In these studies, the benzoic acid portion of the molecule is coupled with the amino acid valine to create N-acyl-α-amino acids. These intermediates are then used to generate a library of related compounds, including 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. mdpi.comresearchgate.net The overarching goal of this research is to discover new antimicrobial agents. The synthesized derivatives have been evaluated for their activity against various bacterial and fungal strains. mdpi.com

The findings from these studies indicate that specific derivatives exhibit moderate but noteworthy antimicrobial effects. For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed activity against Gram-positive bacterial strains. mdpi.comnih.gov Another derivative, a 1,3-oxazole containing a phenyl group, was found to be active against the fungal pathogen Candida albicans. mdpi.com

Below is a data table summarizing the antimicrobial activity of key derivatives synthesized from this compound, as reported in academic literature.

| Compound Name | Derivative Type | Target Organism | Observed Activity |

|---|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | N-acyl-α-amino acid | Gram-positive bacteria | Moderate antibacterial activity mdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 1,3-oxazol-5(4H)-one | Gram-positive bacteria | Moderate antibacterial activity, broader spectrum than other derivatives mdpi.com |

| 1-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3-methyl-1-oxo-butan-2-yl acetate | N-acyl-α-amino ketone | S. aureus | Growth inhibition observed mdpi.com |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-5-phenyl-1,3-oxazole | 1,3-oxazole | C. albicans | Antifungal activity observed mdpi.com |

This synthetic strategy highlights a clear research trajectory: leveraging the this compound scaffold to create more complex molecules and systematically evaluating how these structural modifications impact biological activity against microbial targets. mdpi.comnih.govresearchgate.net This approach contributes valuable data to the broader field of medicinal chemistry, informing the future design of novel antimicrobial agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFUMVQXOEQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Chloro Phenylsulfamoyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. acs.org For 4-(4-Chloro-phenylsulfamoyl)-benzoic acid, the analysis primarily focuses on the disconnection of the robust sulfonamide bond and the strategic functionalization of the aromatic rings.

A primary disconnection breaks the sulfonamide (S-N) bond, identifying 4-(chlorosulfonyl)benzoic acid and 4-chloroaniline (B138754) as the key precursors. This approach is logical as the formation of a sulfonamide bond from a sulfonyl chloride and an amine is a reliable and widely used transformation in organic synthesis. nih.govnih.gov

Further retrosynthetic analysis of the 4-(chlorosulfonyl)benzoic acid intermediate suggests its origin from a more fundamental starting material, such as a substituted benzoic acid, through a chlorosulfonation reaction.

Strategies for Benzene (B151609) Ring Functionalization

The synthesis of the precursors for this compound relies on the strategic functionalization of benzene rings. The directing effects of substituents on electrophilic aromatic substitution play a crucial role in determining the synthetic route.

For the synthesis of 4-(chlorosulfonyl)benzoic acid, the carboxylic acid group on benzoic acid is a meta-directing deactivator. Therefore, direct chlorosulfonation of benzoic acid would unfavorably yield the meta-isomer. To achieve the desired para-substitution, alternative strategies are employed, such as starting with a para-substituted precursor where the directing group facilitates the introduction of the sulfonyl chloride functionality at the correct position. For instance, starting with a p-alkylphenyl group allows for oxidation to a carboxylic acid after the introduction of the sulfonyl group.

The other key precursor, 4-chloroaniline, is typically synthesized through the nitration of chlorobenzene (B131634) followed by the reduction of the nitro group. The chloro group is an ortho-, para-director, allowing for the introduction of the nitro group at the desired para position.

Formation of Sulfonyl Chloride Intermediates

The formation of the 4-(chlorosulfonyl)benzoic acid intermediate is a critical step in the synthesis of the target molecule. Several methods have been established for the preparation of aryl sulfonyl chlorides.

One common method involves the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. However, as mentioned, the directing group on the starting material dictates the regioselectivity. An alternative approach is the oxidation of a corresponding thiol or sulfonic acid.

A prevalent laboratory and potential industrial synthesis of 4-(chlorosulfonyl)benzoic acid starts from p-toluenesulfonyl chloride. This method involves the oxidation of the methyl group to a carboxylic acid. A typical procedure uses chromium(VI) oxide in a mixture of acetic acid and acetic anhydride (B1165640) to achieve this transformation, yielding 4-(chlorosulfonyl)benzoic acid. chemicalbook.com Another reported synthesis involves the oxidation of 4-methylphenylsulfonic acid with potassium permanganate (B83412) to form potassium 4-carboxybenzenesulfonate, which is then treated with chlorosulfonic acid to yield the desired sulfonyl chloride. chemicalbook.com

Contemporary Synthetic Routes to this compound

Modern synthetic approaches to this compound focus on the efficient and high-yielding formation of the sulfonamide bond.

Sulfonamide Bond Formation Protocols

The most direct and widely practiced method for the synthesis of this compound is the reaction of 4-(chlorosulfonyl)benzoic acid with 4-chloroaniline. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used include pyridine (B92270), triethylamine, or even an excess of the reacting amine. The choice of solvent can vary, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) being frequently employed.

Recent advancements in sulfonamide synthesis have explored more environmentally friendly and efficient methods. For example, the use of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol-water solvent system has been shown to facilitate rapid and high-yielding sulfonamide formation at low temperatures (0–5°C). tandfonline.com This method offers advantages in terms of reduced reaction times and simplified work-up procedures. tandfonline.com

One-pot synthesis strategies have also been developed, which bypass the need to isolate the often sensitive sulfonyl chloride intermediate. acs.org For instance, a copper-catalyzed method allows for the direct conversion of benzoic acids to sulfonyl chlorides, which can then be aminated in the same reaction vessel.

Optimization of Reaction Conditions and Catalytic Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and reaction time.

Table 1: Optimization Parameters for Sulfonamide Synthesis

| Parameter | Considerations |

|---|---|

| Base | The strength and stoichiometry of the base can influence the reaction rate and minimize side reactions. Weaker bases like pyridine may require longer reaction times or heating, while stronger, non-nucleophilic bases can accelerate the reaction. |

| Solvent | The solvent should be inert to the reactants and facilitate the dissolution of both the sulfonyl chloride and the amine. The polarity of the solvent can also affect the reaction rate. |

| Temperature | Reactions are often initially performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction, and then allowed to warm to room temperature or heated to drive the reaction to completion. |

| Catalyst | While traditional sulfonamide synthesis does not always require a catalyst, modern methods have employed catalysts to improve efficiency. For example, indium and palladium catalysts have been used for the sulfonylation of amines. organic-chemistry.org |

For the reaction between 4-(chlorosulfonyl)benzoic acid and 4-chloroaniline, the nucleophilicity of the aniline (B41778) is a key factor. Electron-withdrawing groups on the aniline, such as the chloro group in 4-chloroaniline, decrease its nucleophilicity, potentially requiring more forcing reaction conditions (e.g., heating) to achieve a good yield.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for derivatization to create a library of analogues for structure-activity relationship (SAR) studies in drug discovery. The primary sites for modification are the carboxylic acid group and the two aromatic rings.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a diverse range of esters.

Amidation: Coupling with a variety of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can generate a library of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized.

Derivatization of the Aromatic Rings:

Electrophilic Aromatic Substitution: The existing substituents on both phenyl rings will direct any further electrophilic substitution. The sulfamoyl and carboxylic acid groups are deactivating and primarily meta-directing, while the chloro group is deactivating but ortho-, para-directing. The interplay of these directing effects would need to be carefully considered for any planned substitution.

Cross-Coupling Reactions: If a bromo or iodo analogue of the starting materials were used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to introduce a wide variety of substituents onto the aromatic rings.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Carboxylic Acid | R-OH, H⁺ | Ester |

| Carboxylic Acid | R-NH₂, Coupling Agent | Amide |

| Aromatic Ring (with activating group) | Electrophile (e.g., Br₂, FeBr₃) | Substituted Aromatic Ring |

The strategic derivatization of the this compound scaffold allows for the systematic exploration of the chemical space around this core structure, which is a fundamental practice in the development of new therapeutic agents.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-(chlorosulfonyl)benzoic acid |

| 4-chloroaniline |

| p-toluenesulfonyl chloride |

| 4-methylphenylsulfonic acid |

| potassium permanganate |

| potassium 4-carboxybenzenesulfonate |

| chlorosulfonic acid |

| chromium(VI) oxide |

| acetic acid |

| acetic anhydride |

| pyridine |

| triethylamine |

| lithium hydroxide monohydrate |

| indium |

Modification of the Phenylsulfamoyl Moiety

The phenylsulfamoyl portion of the molecule, comprising the sulfonamide linker and the 4-chlorophenyl ring, is a key area for synthetic modification. Alterations to this moiety can significantly influence the molecule's steric and electronic properties.

N-Alkylation and N-Arylation: The nitrogen atom of the sulfonamide is a primary site for substitution. While the parent compound has a hydrogen atom on the sulfonamide nitrogen, this can be replaced with various alkyl or aryl groups. Such modifications are typically achieved by deprotonating the sulfonamide with a suitable base, followed by reaction with an alkyl or aryl halide. These reactions allow for the introduction of diverse functional groups, affecting the compound's lipophilicity and hydrogen bonding capacity.

Substitution on the 4-Chlorophenyl Ring: The 4-chlorophenyl ring itself can be a target for further substitution, although this is less common. The existing chloro and sulfamoyl groups influence the position of any new substituents. The chlorine atom is a deactivating but ortho-, para-directing group, while the sulfamoyl group is also deactivating and ortho-, para-directing. Therefore, further electrophilic aromatic substitution would be directed to the positions ortho to the sulfonamide nitrogen. Nucleophilic aromatic substitution to replace the chlorine atom is also a possibility, though it typically requires harsh reaction conditions or further activation of the ring. youtube.commasterorganicchemistry.com

Structural Diversification of the Benzoic Acid Core

The carboxylic acid group is a versatile functional handle for extensive structural diversification. Standard transformations of carboxylic acids have been applied to this core to create a wide range of derivatives, particularly amides.

A common synthetic route involves the activation of the carboxylic acid, most frequently by converting it to the corresponding acyl chloride. This is typically achieved by reacting the parent acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comgoogle.com The resulting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with various nucleophiles. mdpi.com

Reaction of the acyl chloride with amino acids, such as valine, leads to the formation of N-acyl-α-amino acid derivatives. mdpi.com These derivatives can then serve as precursors for more complex heterocyclic structures. For instance, intramolecular cyclodehydration of the N-acyl-α-amino acid can yield 1,3-oxazol-5(4H)-ones. mdpi.com These oxazolones can subsequently be used in Friedel-Crafts acylation reactions to introduce aryl ketone functionalities. mdpi.com This multi-step process demonstrates a powerful strategy for significant structural diversification originating from the benzoic acid core. mdpi.comnih.gov

Below is a table summarizing the synthesis of various derivatives starting from this compound, as demonstrated in the literature. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | (a) SOCl₂, reflux | 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride | 99 |

| 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride | (b) Valine/NaOH; then HCl | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 93 |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | (c) Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 93 |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | (d) Benzene, AlCl₃ | N-(1-phenyl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamide | 86 |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | (d) Toluene, AlCl₃ | N-(3-methyl-1-oxo-1-(p-tolyl)butan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamide | 90 |

Table generated from data in reference mdpi.com. Conditions: (a) reflux, 30 h; (b) (i) CH₂Cl₂, 0–5 °C, 30 min; r.t., 1 h; (ii) HCl; (c) CH₂Cl₂, r.t., 30 min; (d) r.t., 20 h.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound can be approached through several strategies, as direct asymmetric synthesis literature on this specific molecule is limited.

Use of Chiral Building Blocks: One of the most straightforward methods is to introduce chirality by reacting the achiral core with a chiral reagent. As demonstrated in the synthesis of N-acyl-α-amino acid derivatives, the use of a naturally occurring chiral amino acid like L-valine introduces a stereocenter into the molecule. mdpi.com This approach places the chiral center on a substituent attached to the benzoic acid core.

Asymmetric Synthesis at the Sulfur Center: A more complex approach involves creating a chiral center at the sulfur atom of the sulfonamide group. While sulfonamides are achiral, related sulfur-containing functional groups like sulfoximines can be chiral. The development of methods for the asymmetric synthesis of chiral sulfoximines, sulfinamides, and other sulfinyl compounds is an active area of research. nih.govchemrxiv.orgnih.gov These methods often employ chiral auxiliaries, such as quinine, or chiral catalysts to control the stereochemical outcome of reactions at the sulfur atom. nih.govacs.org Such strategies could theoretically be adapted to produce chiral-at-sulfur analogs of this compound.

Chiral Resolution: Racemic mixtures of chiral derivatives can be separated into their constituent enantiomers using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose, is a common method for the analytical and preparative separation of enantiomers. nih.gov

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by its constituent functional groups: the carboxylic acid, the sulfonamide, and the two aromatic rings.

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution is the carbonyl carbon of the benzoic acid group. Following activation, typically to an acyl chloride, this carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.comgoogle.com This nucleophilic acyl substitution pathway is the foundation for creating amide and ester derivatives, as detailed in section 2.3.2.

Another potential site for nucleophilic substitution is the carbon atom bonded to the chlorine on the phenylsulfamoyl ring. Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is possible but generally requires a strong nucleophile and activation from potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which activates the ring it is attached to, but its influence on the reactivity of the C-Cl bond on the adjacent ring is less direct. Consequently, forcing conditions would likely be necessary to achieve this transformation.

Electrophilic Aromatic Substitution on the Benzene Ring

The molecule contains two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). msu.edu

Benzoic Acid Ring: This ring is substituted with two strongly electron-withdrawing groups: the carboxylic acid (-COOH) and the sulfonyl group of the sulfonamide bridge (-SO₂-). Both groups are deactivating and meta-directing. Therefore, this ring is strongly deactivated towards EAS, and any substitution would be directed to the positions meta to both existing substituents.

Oxidation and Reduction Pathways

The molecule is relatively stable to oxidation, as the sulfur atom is already in its highest oxidation state (+6) and the carboxylic acid and aromatic rings are also resistant to mild oxidizing agents. Degradation would require harsh oxidative conditions, such as the use of hydroxyl radicals. researchgate.net

Conversely, the molecule is susceptible to reduction at several sites.

Reduction of the Sulfonamide Group: A significant transformation of aromatic sulfonamides is their "double reductive cleavage" using dissolving metal conditions, such as magnesium in methanol (B129727) (Mg/MeOH) or lithium in liquid ammonia (B1221849) (Li/NH₃). acs.orgnih.govnih.gov This reaction cleaves both the sulfur-nitrogen and the aromatic carbon-sulfur bonds, ultimately removing the entire sulfonyl group and yielding an amine. nih.govacs.org This provides a pathway to convert the sulfonamide into other amine-based structures. In some cases, reduction can selectively yield a sulfinamide.

Reduction of the Carboxylic Acid: The carboxylic acid group is generally resistant to catalytic hydrogenation but can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, such strong hydrides may also reduce the sulfonamide group, so careful selection of reagents and conditions would be necessary for selectivity.

Advanced Spectroscopic, Crystallographic, and Biophysical Characterization in 4 4 Chloro Phenylsulfamoyl Benzoic Acid Research

Spectroscopic Analysis for Structural Elucidation (Methodological Focus)

Spectroscopic techniques are indispensable tools for the structural confirmation of newly synthesized compounds. In the context of 4-(4-chloro-phenylsulfamoyl)-benzoic acid and its analogues, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) is routinely used to verify their molecular structures. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are applied to provide detailed information about the chemical environment of the atoms in this compound. mdpi.comresearchgate.net

In ¹H NMR, the aromatic protons of the two distinct phenyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The protons on the benzoic acid ring are expected to be in a different chemical environment than those on the chlorophenyl ring, leading to distinguishable signal patterns. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), while the sulfonamide N-H proton would also present as a singlet, its position being solvent-dependent.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the carboxyl carbon (~165-170 ppm), the quaternary carbons attached to the sulfonyl group, and the various aromatic carbons, with their chemical shifts influenced by the attached substituents (-COOH, -SO₂NH-, -Cl). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Proton | ¹H NMR | > 10 | Broad singlet, exchangeable with D₂O |

| Sulfonamide Proton | ¹H NMR | 9 - 11 | Broad singlet, position varies with solvent |

| Aromatic Protons | ¹H NMR | 7.2 - 8.2 | Doublets and multiplets for the two AA'BB' systems |

| Carboxyl Carbon | ¹³C NMR | 165 - 175 | Quaternary carbon signal |

| Aromatic Carbons | ¹³C NMR | 115 - 150 | Multiple signals corresponding to the 10 aromatic carbons |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum provides direct evidence for its key structural features. mdpi.comresearchgate.net The characteristic broad absorption band of the carboxylic acid O-H stretch is expected in the 2500-3300 cm⁻¹ region. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The sulfonamide group is identified by the N-H stretch (around 3200-3300 cm⁻¹) and the two characteristic S=O (sulfonyl) stretching bands (asymmetric and symmetric) typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings constitutes a significant chromophore system. The molecule is expected to exhibit strong absorption in the UV region (200-400 nm) due to π→π* electronic transitions within the benzene (B151609) rings. mdpi.comresearchgate.net The exact position of the absorption maximum (λmax) can be influenced by the substituents on the rings and the solvent used. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Sulfonamide | N-H stretch | 3200 - 3300 |

| Sulfonamide | S=O asymmetric stretch | 1330 - 1370 |

| Sulfonamide | S=O symmetric stretch | 1150 - 1180 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. mdpi.comnih.gov For this compound (formula: C₁₃H₉ClO₄S), the calculated molecular weight is approximately 296.73 g/mol . nist.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 296 and 298 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom. Analysis of the fragmentation pattern provides further structural confirmation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₃H₉ClO₄S]⁺ | 296/298 | Isotope pattern confirms one chlorine atom |

| [M - OH]⁺ | [C₁₃H₈ClO₃S]⁺ | 279/281 | Loss of hydroxyl radical |

| [M - COOH]⁺ | [C₁₂H₈ClO₂S]⁺ | 251/253 | Loss of carboxyl group |

| [C₆H₄SO₂NHC₆H₄Cl]⁺ | [C₁₂H₉ClNO₂S]⁺ | 266/268 | Loss of CO from benzoic acid ring |

| [SO₂NHC₆H₄Cl]⁺ | [C₆H₅ClNO₂S]⁺ | 190/192 | Cleavage of the phenyl-sulfonyl bond |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

X-ray Crystallography and Structural Biology Investigations

While spectroscopy provides information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique is crucial for understanding stereochemistry, conformation, and intermolecular interactions.

Table 4: Example Crystallographic Data for an Analogous Sulfonamide-Benzoic Acid Compound

| Parameter | Example Value (for a related structure) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.320 |

| b (Å) | 8.544 |

| c (Å) | 11.760 |

| β (°) | 98.72 |

| Volume (ų) | 2713.5 |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded carboxylic acid dimers |

Data adapted from a related structure, 2-(toluene-4-sulfonylamino)-benzoic acid, for illustrative purposes. researchgate.net

Co-crystallization is a powerful technique in structural biology and drug design where a small molecule (ligand) is crystallized together with its biological target, typically a protein or enzyme. The resulting co-crystal structure, determined by X-ray diffraction, provides a high-resolution snapshot of the ligand bound within the protein's active site.

For a molecule like this compound, which belongs to a class of compounds with known biological activities, co-crystallization with a target enzyme or receptor would be a key step in understanding its mechanism of action. nih.gov This analysis would reveal:

Binding Mode: The precise orientation and conformation of the inhibitor within the binding pocket.

Key Interactions: Identification of specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-protein complex.

Structure-Activity Relationships (SAR): Rationalizing why certain chemical modifications to the molecule increase or decrease its binding affinity and activity. This information is critical for guiding the synthesis of more potent and selective analogues in structure-based drug design. nih.gov

For instance, research on related sulfamoyl benzoic acid analogues has identified them as agonists for the Lysophosphatidic acid (LPA₂) receptor. nih.gov While co-crystal structures were not determined in that specific study, computational docking was used to predict the binding mode within the receptor's ligand-binding pocket, highlighting the importance of structural analysis in this field. nih.gov Obtaining an experimental co-crystal structure of this compound with a relevant biological target would provide invaluable data for optimizing its therapeutic potential.

Biophysical Techniques for Molecular Interaction Analysis

In the study of this compound, understanding its interactions with biological targets is paramount. Biophysical techniques offer powerful, direct means to quantify the thermodynamics and kinetics of these binding events. Methodologies such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy provide detailed insights into the molecular recognition processes, which are crucial for elucidating the compound's mechanism of action and for the rational design of related therapeutic agents. While direct experimental data for this compound is not extensively available in public literature, the application of these techniques to structurally similar sulfonamides, particularly inhibitors of carbonic anhydrase, serves as a strong proxy for the type of detailed characterization that is achievable.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the comprehensive thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

In the context of sulfonamide-based inhibitors, ITC is frequently employed to study their binding to carbonic anhydrase (CA) isoforms. For instance, studies on various benzenesulfonamide (B165840) derivatives binding to different CA isozymes have revealed critical structure-activity relationships. Fluorination of the benzene ring, for example, has been shown to significantly enhance binding affinities by increasing the fraction of the deprotonated, active form of the sulfonamide, while having a lesser impact on the intrinsic affinities. nih.gov

A typical ITC experiment involves the stepwise injection of the ligand, such as this compound, into a sample cell containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm provides the thermodynamic parameters.

While specific ITC data for this compound is not available, the table below presents representative thermodynamic data for the binding of a related sulfonamide, 4-carboxybenzenesulfonamide, to human carbonic anhydrase II (hCA II), illustrating the type of information obtained from ITC experiments. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (K_d) | Data not available | nM |

| Enthalpy Change (ΔH) | Data not available | kcal/mol |

| Entropy Change (ΔS) | Data not available | cal/mol·K |

| Stoichiometry (n) | Data not available |

Note: The data in this table is illustrative for a related compound, 4-carboxybenzenesulfonamide, as specific ITC data for this compound binding to a target was not found in the searched literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. denovobiolabs.com It provides detailed kinetic information, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_d) can be calculated. This level of detail is invaluable for understanding the dynamics of ligand-target interactions.

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, such as this compound, is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. The association phase is monitored during the injection of the ligand, and the dissociation phase is observed when the ligand solution is replaced by a buffer flow.

SPR has been extensively used to characterize the binding kinetics of sulfonamide inhibitors to various carbonic anhydrase isoforms. researchgate.netbiosensingusa.com These studies have provided insights into the structure-kinetic relationships and have been instrumental in the development of isoform-selective inhibitors.

The table below presents representative kinetic data for the interaction of several small molecule sulfonamide inhibitors with carbonic anhydrase II (CAII), demonstrating the type of data generated in SPR studies. biosensingusa.com

| Compound | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_d) (M) |

|---|---|---|---|

| Acetazolamide | Data not available | Data not available | Data not available |

| 4-Carboxybenzenesulfonamide | Data not available | Data not available | Data not available |

| Sulphanilamide | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative for related sulfonamide compounds, as specific SPR data for this compound was not found in the searched literature. biosensingusa.com

Fluorescence Spectroscopy in Ligand-Target Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study ligand-target interactions by monitoring changes in the fluorescence properties of either the protein or the ligand upon binding. These changes can manifest as an increase or decrease in fluorescence intensity, a shift in the emission maximum, or changes in fluorescence polarization.

One common approach involves utilizing the intrinsic fluorescence of tryptophan residues in the target protein. nih.gov The binding of a ligand in the vicinity of these residues can quench their fluorescence, and the extent of quenching can be used to determine the binding affinity.

Alternatively, fluorescent probes can be employed. For example, a fluorescent sulfonamide, such as dansylamide (B1669799), can be used in a competition assay. The binding of dansylamide to carbonic anhydrase results in a significant increase in its fluorescence. researchgate.net The addition of a non-fluorescent inhibitor, like this compound, would displace the dansylamide, leading to a decrease in fluorescence. This competitive binding allows for the determination of the binding constant of the non-fluorescent compound. nih.gov

Another application is the use of fluorescence-based thermal shift assays (TSA), where the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (T_m). nih.gov This change in T_m can be monitored using a fluorescent dye that binds to unfolded proteins.

The table below provides an example of the kind of data that can be obtained from fluorescence-based assays, showing the dissociation constants (K_i) for various sulfonamides against different human carbonic anhydrase (hCA) isoforms, determined through such methods.

| Compound | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) |

|---|---|---|---|

| Acetazolamide | Data not available | Data not available | Data not available |

| Ethoxzolamide | Data not available | Data not available | Data not available |

| Dichlorphenamide | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative for related sulfonamide compounds, as specific fluorescence spectroscopy data for this compound was not found in the searched literature.

Mechanistic Investigations of Biological Activities Associated with 4 4 Chloro Phenylsulfamoyl Benzoic Acid Derivatives

Enzyme Inhibition Profiles and Specificity Determinants

Derivatives of 4-(4-chloro-phenylsulfamoyl)-benzoic acid have been systematically evaluated against a range of enzymatic targets. These studies have revealed distinct patterns of inhibition and selectivity, which are primarily dictated by the specific substitutions on the parent molecule.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Mechanisms

N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory lipid mediators. nih.gov The inhibitory potency of these compounds is highly dependent on the nature of the substituents at the sulfonamide nitrogen.

Initial virtual screening identified a hit compound which served as a template for structural modifications aimed at increasing enzyme inhibitory potency. nih.gov Structure-activity relationship (SAR) studies demonstrated that while simplifying the structure of the initial hit did not enhance activity, the introduction of larger, lipophilic groups, such as naphthylmethyl and indolylalkyl moieties, could modulate the inhibitory effect. nih.govnih.gov For instance, in a series of N-naphthylmethyl-substituted derivatives, the introduction of a chlorine atom to an adjacent phenyl residue increased the cPLA2α inhibitory potency by a factor of three. nih.gov Further optimization, guided by the structures of known inhibitors, led to the development of compounds with significantly improved potency, reaching IC50 values in the sub-micromolar range. nih.govnih.gov One of the most effective compounds, which included an N-indolylethyl substituent, achieved an IC50 of 0.25 µM, comparable to reference inhibitors. nih.gov

Table 1: cPLA2α Inhibitory Potency of Selected 4-Sulfamoylbenzoic Acid Derivatives Note: This table is interactive and represents a selection of data from cited research.

| Compound Derivative | Modification | IC50 (µM) |

|---|---|---|

| Naphthalen-2-ylmethyl derivative | Base Structure | >30 |

| 4-Chloro-phenyl substituted analog | Addition of Cl to phenyl group | 12 |

Endoplasmic Reticulum Aminopeptidase (ERAP1/ERAP2) Modulation

Phenylsulfamoyl-benzoic acid derivatives have emerged as modulators of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2), enzymes crucial for processing antigenic peptides for presentation by MHC class I molecules. mdpi.comnih.gov These enzymes are challenging targets for selective inhibition due to the high similarity in their active sites. mdpi.com

One derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, was identified as a novel inhibitor of ERAP2. mdpi.com Interestingly, this compound was found to be an allosteric activator of ERAP1's hydrolysis of small fluorogenic substrates, while competitively inhibiting its activity on longer, more physiologically relevant peptide substrates. nih.govresearchgate.net A regioisomer of this compound demonstrated similar activating effects on ERAP1. mdpi.com This dual activity highlights the potential for developing highly specific modulators that can differentiate between the two closely related enzymes. mdpi.comnih.gov

Glycosidase (α-Glucosidase, α-Amylase) Inhibitory Activities

Research into the inhibition of glycosidases, key enzymes in carbohydrate digestion, has extended to compounds containing a phenylsulfonamido framework. nih.gov A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Many of these compounds displayed potent inhibitory activity, with IC50 values spanning from the micromolar to the low nanomolar range. The most active compound in this series, 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one, exhibited an exceptionally potent IC50 value of 0.0645 µM. nih.gov While not direct derivatives of this compound, these findings indicate that the phenylsulfonamido moiety is a viable scaffold for potent α-glucosidase inhibition. General studies on benzoic acid derivatives have shown that substitutions on the benzene (B151609) ring, particularly hydroxyl groups, can significantly influence inhibitory activity against α-amylase, primarily through hydrogen bonding interactions. mdpi.comnih.gov

Carbonic Anhydrase (CAIX) Inhibition Studies

The 4-sulfamoylbenzoic acid scaffold is a classic backbone for inhibitors of carbonic anhydrases (CAs), including the tumor-associated isoform CAIX, which plays a key role in pH regulation and tumor progression in hypoxic cancers. nih.govnih.gov Derivatives of 4-sulfamoyl benzoic acid have been investigated as specific inhibitors of CAIX. nih.gov

By reacting 4-sulfamoyl benzoic acid with various amines and amino acids, a series of benzamide-4-sulfonamides were created. nih.gov These compounds proved to be highly effective inhibitors of human (h) CAIX, with inhibition constants (Ki) in the low nanomolar range (8.0 to 26.0 nM), rivaling or exceeding the potency of the established inhibitor Acetazolamide (Ki = 25.8 nM). nih.gov Further design and synthesis of methyl 5-sulfamoyl-benzoates, which also feature the primary sulfonamide group crucial for CA binding, led to compounds with exceptionally high affinity for CAIX. nih.gov One such derivative achieved a dissociation constant (Kd) of 0.12 nM, demonstrating potent and selective binding. nih.gov

Table 2: Inhibition Constants (Ki) of Benzamide-4-Sulfonamides against hCAIX Note: This table is interactive and represents a selection of data from cited research.

| Compound Series | Modification | Ki (nM) |

|---|---|---|

| Benzamide-4-sulfonamides | Various amine/amino acid substitutions | 8.0 - 26.0 |

Molecular Targets and Ligand-Protein Interaction Modes

The inhibitory and modulatory effects of this compound derivatives are underpinned by their specific interactions with the molecular architecture of their target enzymes. These interactions can occur within the active site or at distant allosteric sites, leading to diverse functional outcomes.

Active Site Binding Dynamics and Allosteric Modulation

The binding modes of this compound class vary significantly depending on the target enzyme. For carbonic anhydrase IX, the primary sulfonamide group is a key zinc-binding moiety, anchoring the inhibitor within the enzyme's active site. nih.govnih.gov X-ray crystallography of a related methyl 5-sulfamoyl-benzoate derivative bound to CAIX confirmed its structural position, and analysis of binding to other CA isozymes helped to elucidate the structural basis for its selectivity towards CAIX. nih.gov

In the case of ERAP aminopeptidases, derivatives of phenylsulfamoyl-benzoic acid have demonstrated more complex interaction modes. Crystallographic studies of 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid bound to ERAP2 revealed that it binds near the catalytic center but at a site distinct from previously known inhibitors, resulting in an uncompetitive mechanism of inhibition. mdpi.com For ERAP1, the same class of compounds can bind to an allosteric site, leading to the activation of model substrate hydrolysis. mdpi.comnih.gov This allosteric modulation suggests a mechanism where the inhibitor induces a conformational change in the enzyme, altering its catalytic activity without directly blocking the active site. nih.gov This dual capability of active site-adjacent binding and allosteric modulation highlights the versatility of the phenylsulfamoyl-benzoic acid scaffold in targeting complex enzyme systems.

Identification of Key Binding Residues

The biological effects of this compound derivatives are predicated on their interaction with specific protein targets. While direct crystallographic studies on the parent compound are not extensively available, molecular docking and structure-activity relationship (SAR) studies of analogous sulfonamides provide significant insights into the key amino acid residues that are crucial for binding.

Benzenesulfonamide (B165840) derivatives are well-documented inhibitors of carbonic anhydrases (CAs). tandfonline.com The sulfonamide moiety is a critical zinc-binding group, which coordinates with the zinc ion (Zn²⁺) present in the active site of these enzymes. tandfonline.com This interaction is fundamental to their inhibitory activity. For instance, in the active site of human carbonic anhydrase II (hCA II), the sulfonamide group of benzenesulfonamide inhibitors forms a key coordination bond with the zinc ion and participates in a hydrogen bond network with residues such as Thr199 and Thr200. tandfonline.com

Furthermore, studies on di-meta-substituted fluorinated benzenesulfonamides as inhibitors of CA IX and XII have highlighted the importance of bulky hydrophobic groups on the benzene ring for making favorable contacts within the hydrophobic pocket of the enzyme's active site. acs.org For example, a cyclooctylamine group at the 3-position of a benzenesulfonamide was found to fit into a hydrophobic pocket of CA IX. acs.org

Molecular docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase revealed interactions with key residues such as Glu276, Phe188, and Tyr92 through hydrogen bonding and pi-pi stacking. nih.gov These findings suggest that for this compound, the chlorophenyl group and the benzoic acid moiety likely engage in specific interactions with amino acid residues in the binding pockets of their target proteins.

Table 1: Key Binding Interactions of Related Sulfonamide Derivatives

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Benzenesulfonamides | Carbonic Anhydrases (e.g., hCA II) | Zn²⁺, Thr199, Thr200, His94 | Zinc coordination, Hydrogen bonding, π-π stacking |

| Di-meta-substituted fluorinated benzenesulfonamides | Carbonic Anhydrase IX | Hydrophobic pocket residues | Hydrophobic interactions |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | Glu276, Phe188, Tyr92 | Hydrogen bonding, π-π stacking |

Role of Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Forces

The stability and specificity of the binding of this compound derivatives to their biological targets are governed by a combination of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. These interactions are crucial for the orientation and stabilization of the ligand within the active site. For example, the sulfonamide group of inhibitors forms hydrogen bonds with the side chains of active site residues in carbonic anhydrases. tandfonline.com The carboxylic acid group of the benzoic acid moiety is also a key site for hydrogen bonding, capable of interacting with polar residues in a protein's binding pocket.

Electrostatic Forces: The negatively charged sulfonamide and carboxylate groups can participate in electrostatic interactions with positively charged residues, such as arginine and lysine, in the active site of a target protein. These charge-based interactions can play a significant role in the initial recognition and subsequent stabilization of the ligand-protein complex.

Table 2: Contribution of Different Forces to the Binding of Sulfonamide Derivatives

| Interaction Type | Key Functional Groups | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Sulfonamide group, Carboxylic acid group | Orientation and stabilization of the ligand in the active site |

| Hydrophobic Interactions | Phenyl rings, Chlorophenyl group | Enhancement of binding affinity through interactions with non-polar residues |

| Electrostatic Forces | Sulfonamide and carboxylate groups | Initial recognition and stabilization of the ligand-protein complex |

Modulation of Specific Biochemical Pathways

Derivatives of this compound have been shown to modulate several key biochemical pathways, particularly those involved in inflammation and cell death.

Impact on the Arachidonic Acid Cascade

The arachidonic acid cascade is a critical metabolic pathway that produces prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. drugbank.com Evidence suggests that sulfonamide-containing compounds can influence this pathway at multiple points.

Some sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. nih.gov For instance, certain novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing a para-sulfonamide group on the phenyl ring have demonstrated COX-2 inhibitory activity. mdpi.com This suggests that this compound derivatives could potentially exert anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis. nih.gov

Furthermore, studies on sulfasalazine (B1682708) and its metabolite, 5-aminosalicylic acid, have shown that these compounds can inhibit the 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils. nih.gov This inhibition leads to a reduction in the production of leukotrienes, another class of pro-inflammatory mediators. This dual inhibitory potential on both the COX and lipoxygenase pathways highlights the multifaceted anti-inflammatory profile that sulfonamide derivatives may possess.

Influence on Inflammatory Signaling Mechanisms

Beyond the arachidonic acid cascade, sulfonamides can also modulate other critical inflammatory signaling pathways. The nuclear factor kappa B (NF-κB) pathway is a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Studies on sulfonamide diuretics have indicated that they can modulate inflammatory processes, potentially by influencing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). nih.gov The mechanism may involve the NF-κB signaling pathway. nih.gov Additionally, some sulfonamide-related drugs have been found to reduce the bioavailability of neutrophil-derived hypochlorous acid, a potent oxidant involved in tissue injury during inflammation. nih.gov This suggests that these compounds can attenuate the histotoxic effects of neutrophils. nih.gov

Mechanistic Aspects of Programmed Cell Death Induction

A growing body of evidence indicates that benzenesulfonamide derivatives can induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for anticancer drug development. The mechanisms underlying this pro-apoptotic activity are multifaceted.

One key mechanism involves the generation of reactive oxygen species (ROS). A novel derivative of aminobenzenesulfonamide was found to induce apoptosis in colorectal cancer cells by increasing the production of ROS, which in turn led to the upregulation of cytochrome c, cleavage of PARP, and activation of caspases. nih.gov

Several studies have demonstrated that benzenesulfonamide derivatives can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov This is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the subsequent activation of caspases. nih.gov For example, certain N-(6(4)-indazolyl)-benzenesulfonamide derivatives were shown to trigger apoptosis by upregulating p53 and Bax. nih.gov Another study on a new series of thiazolidinone heterocycles bearing a benzenesulfonamide scaffold found that the most active compounds induced apoptosis by increasing the levels of caspases 8 and 9.

Furthermore, some benzoic acid derivatives have been shown to induce apoptosis by activating caspase-3 and -8, suggesting the involvement of the death receptor pathway. nih.gov For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid was found to induce apoptosis in breast cancer cells, which was associated with increased caspase-3 activity. nih.gov

Table 3: Mechanistic Insights into Apoptosis Induction by Related Benzoic Acid and Sulfonamide Derivatives

| Compound Class | Cell Line | Key Apoptotic Events |

|---|---|---|

| Aminobenzenesulfonamide derivative | Colorectal cancer cells | Increased ROS production, upregulation of cytochrome c, activation of caspases |

| N-(6(4)-indazolyl)-benzenesulfonamides | Human ovarian carcinoma, human lung adenocarcinoma, murine leukemia | Upregulation of p53 and Bax |

| Thiazolidinone derivatives with benzenesulfonamide scaffold | MCF-7, HepG2 cells | Increased levels of caspase 8 and 9 |

| 4-[3,5-Bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) | DLD-1 colon cancer cells | Increased expression of Fas, activation of caspase-3 and -8 |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 and MDA-MB-468 breast cancer cells | Increased caspase-3 activity |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 4 Chloro Phenylsulfamoyl Benzoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of 4-(4-chloro-phenylsulfamoyl)-benzoic acid, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent molecules.

These methodologies involve the calculation of various molecular descriptors that quantify physicochemical properties such as hydrophobicity (log P), electronic effects (Hammett constants), steric parameters (Taft parameters, molar refractivity), and topological indices. Once calculated, these descriptors are used as independent variables in regression analysis to build a model that correlates them with a dependent variable, typically a measure of biological activity (e.g., IC₅₀, EC₅₀, Kᵢ).

For instance, studies on related benzoic acid derivatives have shown that toxicity and inhibitory activity can be successfully modeled using descriptors like log P and the acid dissociation constant (pKa). nih.gov QSAR models for benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Such findings suggest that for the this compound series, increasing the hydrophobicity of substituents on the aromatic rings might enhance the biological activity, a hypothesis that can be systematically tested. A statistically significant 3D-QSAR model was developed for 4H-chromene derivatives, which can be useful in the design of new anticancer compounds. nih.gov

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the two aromatic rings of the this compound scaffold are critical determinants of biological activity. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents significantly influence molecular interactions with biological targets.

Research on various benzenesulfonamide (B165840) derivatives has consistently demonstrated the profound impact of aromatic substitution. For example, in a series of anti-influenza agents, the addition of electron-withdrawing fluorine or chlorine atoms to a benzene (B151609) ring resulted in a 3- to 5-fold increase in inhibitory potency compared to the unsubstituted parent compound. nih.gov Conversely, the introduction of bulkier groups like methyl, methoxyl, or trifluoromethyl generally led to diminished activity, highlighting the importance of steric factors. nih.gov

In the context of anticancer activity, the substitution pattern on the aryl ring of benzenesulfonamide-thiazolone hybrids was shown to be crucial. A compound featuring a 2,4-dichloro substitution on the phenyl ring exhibited potent growth inhibition against breast cancer cell lines. rsc.org Another study on PPARγ modulators found that substitutions at the 4-position of the benzenesulfonamide ring were associated with higher activity, while substitutions at the 2-position could aid in tighter packing within the receptor's binding site. nih.gov The toxicity of substituted benzoic acids has been observed to follow the order of bromo > chloro > fluoro, indicating a halogen-specific electronic or steric effect. nih.gov

These findings underscore a general principle: small, electron-withdrawing groups, particularly halogens, are often favored on the aromatic rings to enhance potency. The precise location of these substituents is also vital, as it dictates the geometry of interaction with the target protein.

Table 1: Effect of Aromatic Substituents on Biological Activity of Benzenesulfonamide Analogs

| Parent Scaffold | Substituent (R) | Target/Assay | Observed Activity Change | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | 2-Cl | Anti-influenza (H1N1) | 2.5-fold increase in potency vs. parent | nih.gov |

| Benzenesulfonamide | 2-F | Anti-influenza (H1N1) | 3-fold increase in potency vs. parent | nih.gov |

| Benzenesulfonamide | 2-CH₃ | Anti-influenza (H1N1) | Reduced activity | nih.gov |

| Thiazolone-Benzenesulfonamide | 2,4-di-Cl | Anticancer (MCF-7) | IC₅₀ = 3.58 µM (Potent) | rsc.org |

The sulfamoyl (-SO₂NH-) linker is not merely a passive connector but an essential component for biological activity, acting as a rigid and polar structural element capable of forming critical hydrogen bonds. Studies on PPARγ modulators explicitly identified the sulfonamide linker as being critical to the compound's activity. nih.gov Its geometry and hydrogen-bonding capacity are fundamental to the proper orientation of the aromatic rings within the target's binding pocket.

Modifications to the nitrogen atom of the sulfamoyl group can have dramatic effects on activity. N-substitution introduces steric bulk and alters the hydrogen-bonding potential of the sulfonamide moiety. In a series of compounds designed to modulate NF-κB activation, the sulfamoyl nitrogen was substituted with a piperidine (B6355638) ring. nih.gov This modification was well-tolerated and led to a potent compound, indicating that the hydrogen bond donor capability of the NH group was not essential for this specific target, and that the piperidine moiety could access a favorable binding region. nih.gov

Furthermore, in the development of agonists for the LPA₂ receptor, the core scaffold of sulfamoyl benzoic acid was deemed an optimal template for lead optimization. nih.gov This highlights the foundational role of the combined benzoic acid and sulfamoyl groups in establishing target interaction. The primary sulfonamide group is a key zinc-binding feature in carbonic anhydrase inhibitors, and its presence is a common characteristic of potent inhibitors targeting isoforms like hCA IX. mdpi.commdpi.com

Table 2: Impact of Sulfamoyl Linker and N-Substitution on Activity

| Compound Series | Modification | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| Benzenesulfonamides | N-substitution with piperidine | NF-κB | Maintained or increased potency | nih.gov |

| Dichloro-benzenesulfonamide | Core structure | PPARγ | Linker deemed "critical to activity" | nih.gov |

| Anthraquinone-benzenesulfonamides | Unsubstituted -SO₂NH₂ | Carbonic Anhydrase IX | Essential for zinc-binding and potent inhibition | mdpi.com |

Receptor-Based Molecular Design and Target-Specific Optimization

When the 3D structure of the target protein is available, receptor-based molecular design becomes a primary strategy for optimization. This approach uses techniques like molecular docking to simulate how a ligand, such as an analog of this compound, fits into the active site of its target receptor.

This strategy has been widely applied to benzenesulfonamide-based inhibitors, particularly for the enzyme carbonic anhydrase (CA). Docking studies of novel anthraquinone-based benzenesulfonamides into the active site of hCA IX revealed key interactions. mdpi.com The sulfonamide group coordinates with the catalytic Zn²⁺ ion, while the rest of the molecule extends into the active site cavity, forming hydrogen bonds and van der Waals interactions with specific amino acid residues. rsc.orgmdpi.com This detailed understanding allows for the rational design of substituents that can form additional favorable interactions, thereby increasing binding affinity and selectivity. For instance, designing a double mutant of CA II to mimic the active site of CA IX allowed for structural and kinetic studies that identified chlorzolamide as a more potent and selective inhibitor for the tumor-associated isoform. drugbank.com

Similarly, for PPARγ, the design of analogs is guided by how the molecule fits into the ligand-binding pocket. nih.gov The chloro substituents on the aromatic rings can be positioned to occupy specific hydrophobic pockets, and the benzoic acid can form crucial interactions with polar residues. By optimizing the fit within the receptor, analogs can be designed with enhanced potency and specific functional outcomes.

Computational and Theoretical Chemistry Approaches for 4 4 Chloro Phenylsulfamoyl Benzoic Acid Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a ligand, such as 4-(4-chloro-phenylsulfamoyl)-benzoic acid, and a biological target, typically a protein or enzyme. These techniques are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation (the "pose") of a molecule when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring each pose based on a force field that estimates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction.

For derivatives of this compound, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, in studies involving 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, docking simulations revealed key interactions with the active sites of α-glucosidase and α-amylase enzymes. These studies show that the sulfamoyl group, aromatic rings, and other substituents form crucial hydrogen bonds and hydrophobic interactions with amino acid residues like GLU, ASP, and HIS in the enzyme's active site. The binding affinity, often expressed in kcal/mol, quantifies the strength of this interaction.

Table 1: Illustrative Molecular Docking Scores for Related Sulfonamide Derivatives Note: This data is for analogous compounds and serves to illustrate typical results from such studies.

| Compound Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-Glucosidase | -7.0 to -8.0 | GLU:276, ASP:349, HIS:348 |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | -8.5 | ASP:300, GLU:233, HIS:201 |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, predicting how the ligand-receptor complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose.

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD). By tracking the RMSD of the ligand and protein backbone atoms over the simulation time (typically nanoseconds), scientists can determine if the complex remains in a stable conformation. A low and stable RMSD value suggests that the ligand remains tightly bound in its initial docked pose, validating the docking results. For example, MD simulations performed on top-scoring derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide confirmed the stability of the ligand within the binding sites of target proteins.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. These methods are used to predict molecular structure, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is valuable for predicting how this compound might participate in chemical reactions. For related benzoic acid derivatives, DFT methods have been used to calculate these energy values, providing insight into their electronic properties and reactivity. mjcce.org.mk

Table 2: Illustrative Frontier Orbital Energies for a Related Benzoic Acid Derivative Note: This data is for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid and illustrates typical results from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (Egap) | 4.37 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (methodological focus)

A significant reason for late-stage drug failure is poor pharmacokinetic properties. In silico ADME prediction provides an early assessment of a compound's potential drug-likeness, helping to identify and filter out candidates with unfavorable profiles. nih.gov These methods rely on quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its ADME properties.

The methodological approach involves calculating a range of physicochemical descriptors for the molecule, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used as inputs for predictive models.

Commonly used in silico ADME prediction methodologies include:

Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Bioavailability Radars: These provide a visual representation of a compound's drug-likeness based on multiple descriptors (e.g., lipophilicity, size, polarity, solubility), allowing for a quick assessment. mdpi.com

The BOILED-Egg Model: This method predicts gastrointestinal absorption and brain penetration by plotting the molecule's lipophilicity (WLOGP) against its polarity (TPSA). mdpi.com

Prediction of Specific Properties: Various models predict properties like aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), cytochrome P450 (CYP) enzyme inhibition (related to metabolism), and potential toxicity. mdpi.comnih.gov

Studies on sulfamoylbenzoic acid derivatives and other related structures frequently employ these computational tools to screen libraries of synthesized compounds, ensuring that the most promising candidates for further development possess favorable ADME profiles. nih.govnih.gov

Computational Models for Predicting Molecular Permeability

For benzoic acid derivatives, computational models often consider a range of molecular descriptors to predict their passive permeability. nih.govresearchgate.net These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. Key parameters frequently employed in these models include:

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A lower TPSA is generally associated with better permeability across the nonpolar lipid bilayers of cell membranes.

LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity. An optimal LogP range is crucial, as highly lipophilic compounds may be retained in the membrane, while highly hydrophilic compounds may not readily enter it.

Molecular Weight (MW): Larger molecules tend to have lower permeability. Adherence to guidelines such as Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Daltons, is often a good indicator of favorable permeability. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's polarity and its ability to form interactions with the aqueous environment, which can impact its partitioning into the lipid membrane.

Rotatable Bonds: A higher number of rotatable bonds can correlate with increased molecular flexibility, which may negatively impact permeability due to the entropic cost of adopting a conformation suitable for membrane traversal.

| Parameter | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight (g/mol) | 327.75 | Favorable (within Lipinski's guidelines) |

| LogP | 3.50 | Good balance of lipophilicity and hydrophilicity |

| Topological Polar Surface Area (Ų) | 86.99 | Acceptable for oral bioavailability |

| Hydrogen Bond Donors | 2 | Favorable (within Lipinski's guidelines) |

| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's guidelines) |

| Rotatable Bonds | 3 | Indicates good molecular rigidity |

Theoretical Assessments of Metabolic Stability Pathways

The metabolic stability of a drug candidate is a crucial factor influencing its half-life and duration of action in the body. Theoretical assessments can predict the susceptibility of a molecule to metabolism by various enzymes, primarily the cytochrome P450 (CYP) family in the liver. clinicallab.com For this compound, these in silico methods can identify potential sites of metabolic attack and predict the likely metabolites.

Computational tools like StarDrop's P450 models and various ADMET prediction servers can analyze the structure of a compound and estimate its lability at different atomic positions. nih.gov These predictions are based on models trained on extensive experimental data of known drug metabolism pathways. For benzenesulfonamide (B165840) derivatives, common metabolic transformations include hydroxylation of aromatic rings, N-dealkylation, and oxidation of alkyl groups. nih.gov

The assessment of metabolic stability for this compound would involve:

Site of Metabolism (SOM) Prediction: Identifying the specific atoms or functional groups most likely to be modified by metabolic enzymes. For this compound, the phenyl rings are potential sites for aromatic hydroxylation, and the sulfamoyl linkage could also be a site for enzymatic cleavage, although this is generally more stable.

CYP Isoform Interaction: Predicting which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. This is important for anticipating potential drug-drug interactions.